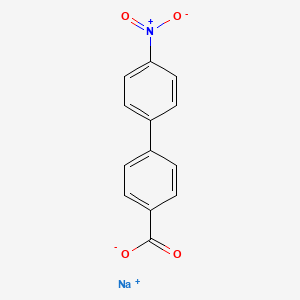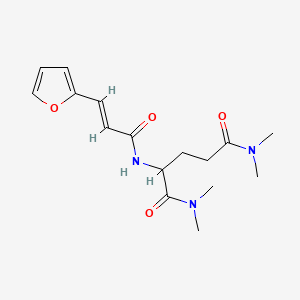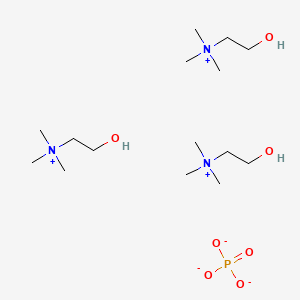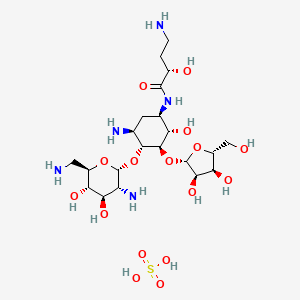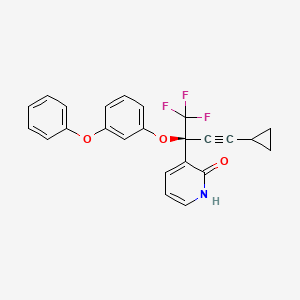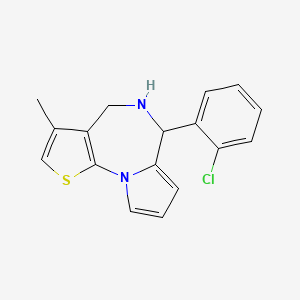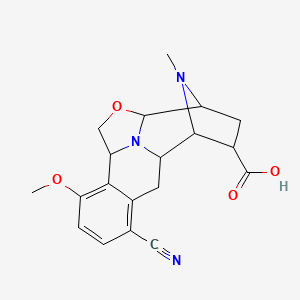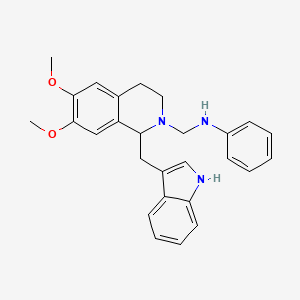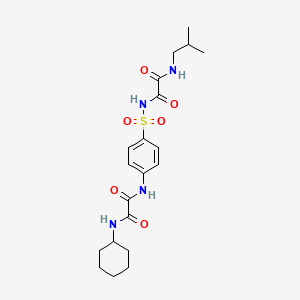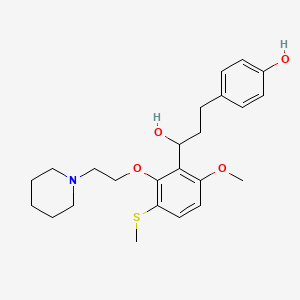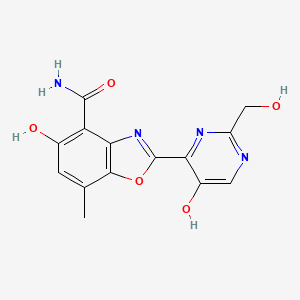
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of triazoles and phenols This compound is characterized by the presence of a triazole ring, a phenyl group, and a butylthio substituent
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation and arylation reactions . The reaction conditions often require the use of bases such as sodium hydride and solvents like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate.
Substitution: The triazole ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) in aqueous medium.
Substitution: Dilute nitric acid for nitration, bromine water for bromination.
Reduction: Sodium borohydride in methanol.
Major Products
Oxidation: Quinones
Substitution: Nitro and halogenated derivatives
Reduction: Hydroquinones
科学的研究の応用
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-Phenyl-4H-1,2,4-triazol-3-yl)phenol: Lacks the butylthio substituent, which may affect its chemical reactivity and biological activity.
5-(Butylthio)-4-phenyl-4H-1,2,4-triazole: Lacks the phenolic group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both the butylthio and phenolic groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
81518-37-8 |
|---|---|
分子式 |
C18H19N3OS |
分子量 |
325.4 g/mol |
IUPAC名 |
2-(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C18H19N3OS/c1-2-3-13-23-18-20-19-17(15-11-7-8-12-16(15)22)21(18)14-9-5-4-6-10-14/h4-12,22H,2-3,13H2,1H3 |
InChIキー |
GNOAOPOERPYYQR-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


